molecular formula C9H6BrF3O3 B2563797 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid CAS No. 1536204-48-4

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid

Cat. No.: B2563797
CAS No.: 1536204-48-4
M. Wt: 299.043
InChI Key: MFIGLJRVBTWJKN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The compound 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetic acid adheres to systematic IUPAC naming conventions. Its IUPAC name is derived from the parent acetic acid backbone, with substituents identified by their positions on the aromatic ring. The molecular formula is C₉H₆BrF₃O₃ , comprising a phenoxy group substituted with bromine at the 4-position and trifluoromethyl at the 3-position, linked via an ether bond to the acetic acid moiety. The molecular weight is calculated as 299.04 g/mol , consistent with its elemental composition.

Table 1: Core Structural Features

Feature Description
Parent backbone Phenoxyacetic acid (C₈H₈O₃)
Substituent at C-4 Bromine (Br)
Substituent at C-3 Trifluoromethyl (-CF₃)
Functional group Acetic acid (-CH₂COOH)

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain limited in publicly available databases. However, structural analogs such as 4-bromo-N′-[(3-chloro-2-hydroxyphenyl)... provide insights into potential packing motifs and intermolecular interactions. For example:

  • Planar aromatic systems : Phenyl rings in similar compounds often adopt coplanar arrangements to maximize conjugation.
  • Hydrogen bonding : The carboxylic acid group may participate in intermolecular hydrogen bonds, stabilizing crystalline lattices.
  • Substituent positioning : The bulky trifluoromethyl group likely induces steric hindrance, influencing molecular packing and dihedral angles.

While no direct X-ray crystallography data exists for this compound, computational studies (e.g., DFT calculations) could predict its conformational preferences. For instance, s-trans conformations are often favored in derivatives with electron-withdrawing substituents to minimize dipole-dipole repulsion.

Electronic Structure and Substituent Effects

The electronic properties of this compound are dominated by its substituents:

  • Trifluoromethyl (-CF₃) Group

    • Electron-withdrawing effect : Reduces electron density on the aromatic ring via inductive and resonance effects.
    • Steric impact : Increases molecular bulk, potentially altering reaction kinetics.
  • Bromo Substituent (Br)

    • Electronic influence : Moderately electron-withdrawing due to bromine’s electronegativity.
    • Reactivity : Enhances electrophilic substitution at ortho/para positions but may reduce nucleophilic attack at the phenyl ring.
  • Acetic Acid Moiety (-CH₂COOH)

    • Polarity : Introduces a hydrophilic carboxylic acid group, affecting solubility and hydrogen-bonding capacity.
    • Conformational flexibility : The ethylene glycol backbone allows rotation, enabling diverse intermolecular interactions.

Table 2: Electronic Effects of Substituents

Substituent Electronic Effect Impact on Reactivity
-CF₃ (C-3) Strongly EWG Deactivates ring toward electrophiles
Br (C-4) Moderately EWG Directs substitution to C-2/C-6
-CH₂COOH Polar, H-bond donor Enhances solubility in polar solvents

Comparative Analysis with Analogous Phenoxyacetic Acid Derivatives

This compound shares structural motifs with other phenoxyacetic acid derivatives, but its unique substituent combination distinguishes its properties.

Key Comparisons :

  • 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid (C₉H₆BrF₃O₂)
    • Structural difference : Bromine at C-3 vs. C-4 in the target compound.
    • Electronic consequence : The para-bromo substitution in the target compound may enhance resonance stabilization compared to the meta position.
  • 2-[4-(Trifluoromethyl)phenoxy]acetic acid (C₉H₇F₃O₃)

    • Substituent absence : Lacks bromine, resulting in reduced electron-withdrawing effects.
    • Reactivity : Less prone to electrophilic substitution due to the absence of halogen directing groups.
  • 2-[3-(Trifluoromethyl)phenoxy]acetic acid (C₉H₇F₃O₃)

    • Positional isomer : Trifluoromethyl at C-3 vs. C-3 in the target compound.
    • Steric effects : Similar bulkiness, but the target compound’s bromine introduces additional electronic modulation.

Table 3: Comparative Properties of Phenoxyacetic Acid Derivatives

Compound Molecular Formula Key Substituents Molecular Weight
Target compound C₉H₆BrF₃O₃ Br (C-4), -CF₃ (C-3) 299.04 g/mol
2-(3-Bromo-4-(trifluoromethyl)... C₉H₆BrF₃O₂ Br (C-3), -CF₃ (C-4) 283.04 g/mol
2-[4-(Trifluoromethyl)phenoxy]... C₉H₇F₃O₃ -CF₃ (C-4) 213.12 g/mol

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-7-2-1-5(16-4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIGLJRVBTWJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and at elevated temperatures around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthetic Organic Chemistry

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility is essential for developing new synthetic methodologies.

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The trifluoromethyl group enhances its potency by improving lipophilicity.
  • Anticancer Activity : Recent research has shown that related compounds can inhibit cell proliferation in cancer cell lines, such as MCF-7 breast cancer cells. The mechanism involves inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-78.47Inhibition of MMP-2 and MMP-9
Compound BNIH-3T389.8Minimal toxicity

Pharmaceutical Development

The compound is explored as a precursor in pharmaceutical synthesis, particularly for developing drugs targeting specific biological pathways. Its ability to modulate enzyme activity makes it suitable for drug design aimed at treating diseases like cancer and bacterial infections.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various derivatives of this compound against Chlamydia species. The results showed that certain derivatives significantly reduced chlamydial inclusion sizes without cytotoxicity to host cells.

Table 2: Antimicrobial Activity

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AChlamydia64 µg/mL
Compound BStaphylococcus128 µg/mL

Case Study 2: Cancer Cell Viability

In a controlled laboratory setting, the effects of this compound on MCF-7 breast cancer cells were analyzed over a period of 72 hours. Increasing concentrations led to significant reductions in cell viability, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxyacetic acid moiety can also play a role in the compound’s overall activity by interacting with different molecular sites .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: The bromine in 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid increases molecular weight and lipophilicity compared to the chloro analog (254.59 vs. 245.07 for bromo-methoxy analogs) .
  • Substituent Positioning : The meta-trifluoromethyl group enhances acidity (lower pKa) compared to para-substituted analogs due to stronger electron withdrawal .

Brominated Phenylacetic Acid Derivatives

Compounds with bromine and methoxy groups highlight the role of substituent electronic properties:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications
2-(3-Bromo-4-methoxyphenyl)acetic acid N/A C₉H₉BrO₃ Br (3), OMe (4) 245.07 Crystal structure: monoclinic P2₁/c; used in natural product synthesis (e.g., Combretastatin A-4)
2-(4-Bromo-2-methoxyphenyl)acetic acid 1026089-09-7 C₉H₉BrO₃ Br (4), OMe (2) 245.07 MDL: MFCD11847505; intermediates in drug discovery

Key Observations :

  • Crystal Packing : Bromine and methoxy substituents influence crystal lattice interactions. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric O–H⋯O hydrogen-bonded dimers .
  • Electronic Effects : The bromine atom at position 3 in 2-(3-Bromo-4-methoxyphenyl)acetic acid creates a larger C–C–C angle (121.5°) compared to methoxy (118.2°) and acetic acid (118.4°) groups, reflecting its electron-withdrawing nature .

Hypolipidemic Activity of Phenoxyacetic Acid Derivatives

highlights 2-(4-(2-substituted aminothiazole-4-yl)phenoxy)acetic acid derivatives as hypolipidemic agents. Key structural features for activity include:

  • Phenoxyacetic Acid Core: Facilitates hydrogen bonding and solubility.
  • Electron-Withdrawing Groups : Enhance metabolic stability and receptor binding .

Biological Activity

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H7BrF3O3C_{10}H_{7}BrF_{3}O_{3}, with a molecular weight of approximately 300.06 g/mol. The compound features a brominated phenoxy group and a trifluoromethyl substituent, which are known to enhance biological activity through various mechanisms.

Synthesis Methods

The synthesis typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with chloroacetic acid under basic conditions. This process can be optimized for yield and purity through various methods, including:

  • Nucleophilic substitution reactions : Utilizing bases such as sodium hydroxide to facilitate the reaction.
  • Reflux conditions : Maintaining appropriate temperature to ensure complete reaction.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been associated with enhanced activity against various bacterial strains, including Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent. This is particularly relevant in the context of chronic inflammatory diseases.
  • PPAR Modulation : Some derivatives of phenoxyacetic acids have been identified as selective PPAR (Peroxisome Proliferator-Activated Receptor) modulators, which play crucial roles in lipid metabolism and glucose homeostasis .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic pockets in enzymes, which may lead to inhibition of key metabolic pathways.
  • Receptor Binding : The compound may bind to nuclear receptors like PPARs, influencing gene expression related to metabolism and inflammation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several phenoxyacetic acid derivatives against M. tuberculosis. The results indicated that compounds with similar structural motifs exhibited MIC values ranging from 4 to 64 μg/mL, suggesting that the incorporation of bromine and trifluoromethyl groups could enhance potency .

CompoundMIC (μg/mL)Activity
This compoundTBDTBD
Control (Isoniazid)0.0625Standard

Study on Anti-inflammatory Effects

In vitro assays demonstrated that compounds with similar phenoxy structures showed significant inhibition of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. Key Data :

Reaction StepConditionsYieldReference
BrominationBr₂ in AcOH, RT, 1 hr~75%
PurificationEthanol/H₂O recrystallization95% purity

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substitution patterns. For instance, the trifluoromethyl group (-CF₃) appears as a singlet in 19^{19}F NMR at δ ~ -60 ppm .
  • X-ray Diffraction (XRD) : Determines crystal packing and hydrogen-bonding motifs. The compound forms centrosymmetric dimers via O−H···O hydrogen bonds (bond length: ~2.68 Å) .
  • Melting Point (mp) : Reported mp ranges from 96–102°C, with variations depending on crystallinity .

Q. Example XRD Parameters :

ParameterValueReference
Space GroupP2₁/c
Unit Cell (Å)a=12.502, b=8.269, c=9.019

Advanced: How do electronic effects of substituents (Br, CF₃) influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing trifluoromethyl group (−CF₃) and bromine (−Br) activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic reactions.

  • Suzuki-Miyaura Coupling : Br acts as a leaving group; coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) in THF/H₂O at 80°C .
  • Electronic Effects : The −CF₃ group increases the C−Br bond polarization, enhancing oxidative addition to Pd(0) .

Q. Contradictions :

  • Some studies report lower yields (~40%) in coupling reactions due to steric hindrance from −CF₃ .

Advanced: What computational methods are used to predict the compound’s biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict binding affinity with enzymes (e.g., cyclooxygenase-2). The −CF₃ group shows high electron density, favoring hydrophobic interactions .
  • Molecular Docking : Software like AutoDock Vina models interactions with protein targets (e.g., kinase inhibitors). Docking scores correlate with IC₅₀ values in enzyme assays .

Q. Case Study :

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀Reference
COX-2-9.22.3 µM

Basic: What are the solubility and stability guidelines for this compound?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol. Avoid aqueous solutions at pH >7 due to hydrolysis of the ester linkage .
  • Storage : Store at RT in airtight containers under inert gas (N₂ or Ar) to prevent degradation. Stability >2 years when protected from light .

Q. Solubility Data :

SolventSolubility (mg/mL)Reference
DMSO25
Ethanol5

Advanced: How does the compound serve as an intermediate in antimitotic drug synthesis?

Methodological Answer:

  • Role in Combretastatin Analogues : The bromine and −CF₃ groups enable functionalization via cross-coupling to generate tubulin-binding agents. For example, coupling with resorcinol derivatives yields combretastatin A-4 analogues .
  • Key Reaction :
    • Step 1 : Suzuki coupling with a styryl boronic acid.
    • Step 2 : Decarboxylation under acidic conditions to form the biaryl scaffold .

Q. Biological Data :

Compound DerivativeTubulin Inhibition (%)Reference
Combretastatin A-498

Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer:

  • Contradiction : Yields for bromination range from 60–80% depending on solvent (acetic acid vs. HBr/AcOH mixtures) .
  • Resolution : Optimize stoichiometry (1:1.05 molar ratio of substrate:Br₂) and monitor reaction progress via TLC (Rf = 0.3 in hexane/EtOAc 3:1) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazards : Irritant to eyes/skin. Use PPE (gloves, goggles) and work in a fume hood.
  • Waste Disposal : Neutralize with NaOH solution before disposal .

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